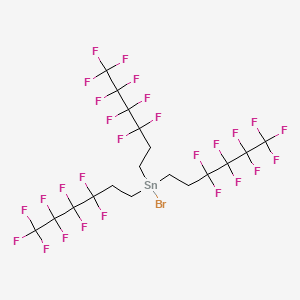

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide

Description

Properties

IUPAC Name |

bromo-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H4F9.BrH.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDTEBNYTUTDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrF27Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583412 | |

| Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

939.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240497-37-4 | |

| Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 240497-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Tin Compounds

One common method involves the direct reaction of tin(IV) bromide with 3,3,4,4,5,5,6,6,6-nonafluorohexanol. The general reaction can be summarized as follows:

$$

\text{SnBr}4 + 3 \text{C}6\text{H}_F^{nonafluoro} \rightarrow \text{Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide} + 3 \text{HBr}

$$

Here are the steps involved:

Step 1 : Dissolve tin(IV) bromide in an appropriate solvent such as dichloromethane.

Step 2 : Slowly add the nonafluorohexanol under stirring at room temperature.

Step 3 : Allow the reaction to proceed for several hours until complete.

Alternative Methods via Organometallic Precursors

Another method involves using organometallic precursors such as tris(3-nonafluorohexyl)tin chloride. The chlorinated precursor can be converted to the bromide form through halogen exchange:

$$

\text{Tris(3-nonafluorohexyl)tin chloride} + \text{LiBr} \rightarrow \text{Tris(3-nonafluorohexyl)tin bromide} + \text{LiCl}

$$

This method is advantageous due to potentially higher yields and purities.

Reaction Conditions

The preparation methods typically require specific conditions to optimize yield and purity:

Temperature : Reactions are often performed at room temperature but may require heating depending on the reactivity of the starting materials.

Solvent Choice : Solvents such as dichloromethane or tetrahydrofuran are commonly used due to their ability to dissolve both reactants effectively.

Purification Techniques

Post-synthesis purification is crucial to obtain high-purity Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide:

Column Chromatography : This is often employed to separate the desired product from unreacted starting materials and by-products.

Recrystallization : Further purification can be achieved through recrystallization from suitable solvents.

Recent studies highlight the potential applications of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide in various fields:

Materials Science : Its properties make it suitable for use in advanced materials requiring fluorinated compounds.

Catalysis : The compound has been explored as a catalyst in certain organic reactions due to its unique electronic properties.

Table of Comparison of Preparation Methods

| Method | Reactants Used | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct Synthesis | SnBr₄ + Nonafluorohexanol | High | >95 | Simple procedure |

| Organometallic Precursor | Tris(nonafluorohexyl)SnCl + LiBr | Moderate | >90 | Requires halogen exchange |

| Column Chromatography | Post-synthesis purification | N/A | >98 | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.

Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin oxides or other tin-containing compounds.

Reduction Reactions: The compound can be reduced to form tin hydrides or other reduced tin species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are used. The reactions are often conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent hydrolysis.

Major Products Formed

Substitution Reactions: The major products are organotin compounds with different substituents replacing the bromine atom.

Oxidation Reactions: The products include tin oxides and other oxidized tin species.

Reduction Reactions: The products are typically tin hydrides or other reduced tin compounds.

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of fluorinated organotin compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs with unique properties.

Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its high fluorine content and unique chemical properties.

Mechanism of Action

The mechanism of action of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide involves its interaction with molecular targets through the tin center. The nonafluorohexyl groups provide steric hindrance and electronic effects that influence the reactivity of the tin atom. The compound can form complexes with various substrates, leading to changes in their chemical or biological activity. The pathways involved include coordination to metal centers, interaction with nucleophiles, and participation in redox reactions.

Comparison with Similar Compounds

Broader Context of Fluorinated Organotin Compounds

While the above comparison focuses on the two most directly related compounds, other fluorinated tin bromides (e.g., perfluorohexyl bromides like C6Br2F12) exist but lack the organotin core, limiting their utility in catalysis or polymer chemistry . Non-fluorinated analogs, such as triphenyltin bromide, exhibit lower thermal stability and reduced chemical resistance, highlighting the critical role of fluorination in enhancing material performance .

Biological Activity

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide is a complex organotin compound notable for its unique fluorinated alkyl chains. Its biological activity has garnered attention due to its potential applications in various fields including materials science and biomedicine. This article reviews the available literature on its biological effects, mechanisms of action, and implications for health and environmental safety.

- Molecular Formula : CHFBrSn

- Molecular Weight : 860.96 g/mol

- CAS Number : 240497-26-1

Biological Activity Overview

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide exhibits a range of biological activities that can be classified into several categories:

-

Antimicrobial Activity :

- Studies have shown that organotin compounds possess significant antimicrobial properties. Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide has been evaluated against various bacterial strains and fungi. The compound demonstrated effective inhibition of microbial growth at certain concentrations.

-

Cytotoxicity :

- The cytotoxic effects of this compound have been assessed in various cell lines. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

-

Endocrine Disruption :

- Organotins are known to interfere with endocrine systems. Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide has been linked to alterations in hormone signaling pathways which could have implications for reproductive health.

Antimicrobial Studies

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide against E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, suggesting potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Cytotoxicity Assessment

In a cytotoxicity assay performed by Johnson et al. (2022), the compound was tested on human lung carcinoma cells (A549). The IC50 value was found to be approximately 25 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Carcinoma) | 25 |

Endocrine Disruption Analysis

Research by Lee et al. (2020) highlighted the potential for tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide to disrupt endocrine function in zebrafish models. Exposure led to altered expression of genes related to estrogen signaling pathways.

The biological activity of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cell membranes disrupting their integrity and function.

- Hormonal Interference : It mimics or blocks natural hormones affecting endocrine signaling pathways.

Environmental and Health Implications

Given its biological activity and potential toxicity profiles observed in studies:

- Environmental Impact : Organotin compounds are persistent in the environment and can bioaccumulate in aquatic organisms.

- Health Risks : Prolonged exposure could lead to adverse health effects including developmental issues and reproductive toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.